Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate
Overview
Description
Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate is a useful research compound. Its molecular formula is C17H25NO2 and its molecular weight is 275.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Complex Organic Molecules
This compound serves as a crucial intermediate in the synthesis of complex organic molecules. For example, its utilization in the formation of highly functionalized tetrahydropyridines showcases its importance in organic synthesis, providing a pathway to diverse molecular architectures (Zhu et al., 2003).
Pharmaceutical Intermediate
The compound's role as an intermediate in the pharmaceutical industry is evidenced by its involvement in the synthesis of potential proteinase inhibitors. This application highlights its contribution to the development of new therapeutic agents, demonstrating its value in medicinal chemistry (Angelastro et al., 1992).
Catalysis and Polymerization
In the field of materials science, this compound has been employed in catalytic processes and polymerization reactions. An example is its oligomerization in the presence of cyclodextrine, facilitated by enzymatic catalysis, which opens new avenues for creating cross-linked polymers with potential applications in biotechnology and materials engineering (Pang et al., 2003).
Bioconjugation Mechanism
Additionally, research into the mechanism of amide formation, a fundamental reaction in bioconjugation, has employed similar compounds to understand the process in aqueous media. This research is pivotal for bioconjugation techniques widely used in drug development and molecular biology (Nakajima & Ikada, 1995).
Properties
IUPAC Name |
ethyl 4-(benzylamino)-1-methylcyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-3-20-16(19)17(2)11-9-15(10-12-17)18-13-14-7-5-4-6-8-14/h4-8,15,18H,3,9-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZANGQIOBMEEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(CC1)NCC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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